molecular formula C17H11BrClNO2S2 B10898139 (5Z)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10898139
M. Wt: 440.8 g/mol
InChI Key: JNHZREPELSPHDX-NVNXTCNLSA-N
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Description

5-((Z)-1-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic organic compound characterized by its complex structure, which includes a brominated phenyl group, a chlorobenzyl ether, and a thiazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Brominated Phenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor using bromine or a brominating agent under controlled conditions.

    Etherification: The brominated phenyl intermediate is then reacted with 4-chlorobenzyl alcohol in the presence of a base, such as potassium carbonate, to form the chlorobenzyl ether.

    Thiazolone Formation: The chlorobenzyl ether is then subjected to a cyclization reaction with a thioamide and a suitable aldehyde under acidic or basic conditions to form the thiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiazolone moiety can undergo oxidation and reduction reactions, potentially altering the compound’s electronic properties and reactivity.

    Cyclization and Ring-Opening: The thiazolone ring can participate in cyclization and ring-opening reactions under specific conditions, leading to the formation of structurally diverse products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the thiazolone moiety.

Scientific Research Applications

5-((Z)-1-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical modifications makes it useful in the design of new materials with tailored properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl and chlorobenzyl ether groups may facilitate binding to these targets, while the thiazolone moiety can participate in redox reactions or act as a pharmacophore. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Z)-1-{5-BROMO-2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE
  • 5-((Z)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of 5-((Z)-1-{5-BROMO-2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and chlorine atoms, along with the thiazolone ring, provides opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C17H11BrClNO2S2

Molecular Weight

440.8 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11BrClNO2S2/c18-12-3-6-14(22-9-10-1-4-13(19)5-2-10)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8-

InChI Key

JNHZREPELSPHDX-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)NC(=S)S3)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Cl

Origin of Product

United States

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